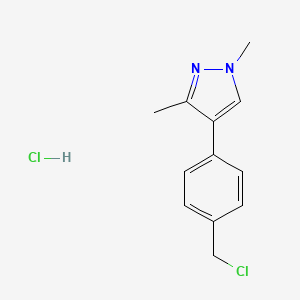
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid
准备方法
The synthesis of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product.
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the chloromethylation of a phenyl ring. This can be achieved by reacting the phenyl compound with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
- The next step involves the formation of the pyrazole ring. This can be done by reacting the chloromethylated phenyl compound with hydrazine and an appropriate ketone under reflux conditions.
- The final step is the formation of the hydrochloride salt by treating the pyrazole compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
-
Substitution Reactions
- The chloromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the chlorine atom with an azide group.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
- Reduction reactions can also occur, where the pyrazole ring can be reduced to a dihydropyrazole using reducing agents like lithium aluminum hydride.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-(azidomethyl)phenyl)-1,3-dimethyl-1H-pyrazole.
科学研究应用
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride has several scientific research applications:
-
Chemistry
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
-
Biology
- The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising compound for medicinal chemistry.
-
Industry
- In the industrial sector, it can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
4-(4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
4-(Chloromethyl)phenyl)-1,3-dimethyl-1H-pyrazole: This compound lacks the hydrochloride salt form, which may affect its solubility and reactivity.
4-(4-(Bromomethyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride: The bromomethyl group can exhibit different reactivity compared to the chloromethyl group, leading to variations in chemical behavior and applications.
4-(4-(Methyl)phenyl)-1,3-dimethyl-1H-pyrazole hydrochloride: The absence of the halogen atom in the methyl group can result in different chemical properties and biological activities.
-
Uniqueness
- The presence of the chloromethyl group in this compound imparts unique reactivity, making it suitable for specific chemical transformations.
- The hydrochloride salt form enhances its solubility in aqueous solutions, which can be advantageous for biological and medicinal applications.
属性
分子式 |
C12H14Cl2N2 |
|---|---|
分子量 |
257.16 g/mol |
IUPAC 名称 |
4-[4-(chloromethyl)phenyl]-1,3-dimethylpyrazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-12(8-15(2)14-9)11-5-3-10(7-13)4-6-11;/h3-6,8H,7H2,1-2H3;1H |
InChI 键 |
OEHDVBISNBBETI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)CCl)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


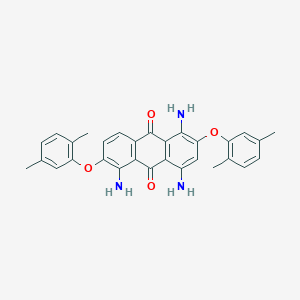
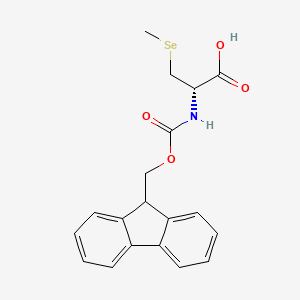
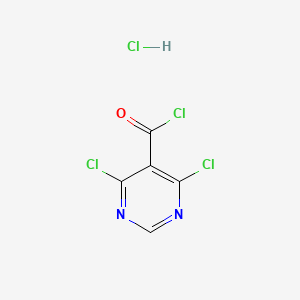
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

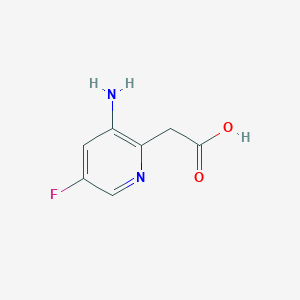
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
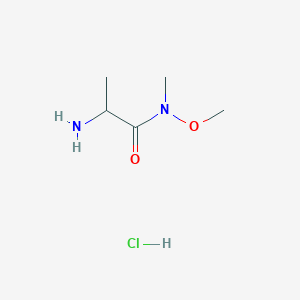
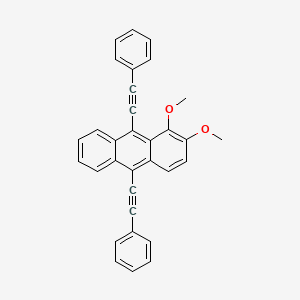



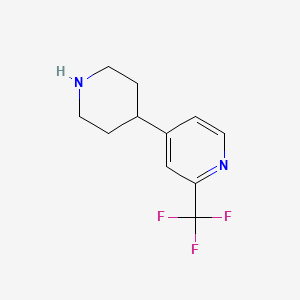
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
